molecular formula C15H18N2O2 B7473372 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

Cat. No. B7473372
M. Wt: 258.32 g/mol
InChI Key: FQPCXKNOGWYGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as ACPD, is a synthetic compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one acts as an agonist at mGluRs, specifically mGluR1 and mGluR5. These receptors are G-protein coupled receptors that are involved in the regulation of synaptic transmission and plasticity. Activation of mGluRs by 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one leads to the activation of intracellular signaling pathways that modulate neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity in various brain regions including the hippocampus, striatum, and cortex. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for lab experiments. It is a highly specific agonist for mGluRs and can be used to selectively activate these receptors. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable and can be easily synthesized in large quantities. However, 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can also have off-target effects at high concentrations.

Future Directions

There are several future directions for research on 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of research is the development of more potent and selective mGluR agonists. Another area of research is the investigation of the role of mGluRs in various neurological disorders and the potential therapeutic applications of mGluR agonists. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can also be used as a tool compound to study the function of mGluRs in various brain regions and cell types. Overall, 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has great potential for further research and development in the fields of medicinal chemistry, neuroscience, and pharmacology.

Synthesis Methods

1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can be synthesized by the reaction of 1-(3-aminophenyl)pyrrolidin-2-one with azetidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one.

Scientific Research Applications

1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been extensively studied for its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have agonistic activity at metabotropic glutamate receptors (mGluRs) and has been used as a tool compound to study the function of these receptors. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

1-[[3-(azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-6-2-7-17(14)11-12-4-1-5-13(10-12)15(19)16-8-3-9-16/h1,4-5,10H,2-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPCXKNOGWYGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

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